N-1-adamantyl-N,5-dimethyl-1,3-diphenyl-1H-pyrazole-4-carboxamide
Übersicht
Beschreibung
N-1-adamantyl-N,5-dimethyl-1,3-diphenyl-1H-pyrazole-4-carboxamide, also known as CDDO-Im, is a synthetic triterpenoid compound that has been extensively studied for its potential therapeutic applications. This compound has been found to exhibit anti-inflammatory, anti-cancer, and anti-oxidant properties. In
Wirkmechanismus
The mechanism of action of N-1-adamantyl-N,5-dimethyl-1,3-diphenyl-1H-pyrazole-4-carboxamide involves the activation of the Nrf2-ARE pathway. This pathway regulates the expression of various antioxidant and detoxification enzymes, which help to protect cells from oxidative stress and inflammation. This compound also inhibits the NF-κB pathway, which is involved in the production of pro-inflammatory cytokines.
Biochemical and Physiological Effects:
This compound has been found to exhibit various biochemical and physiological effects. It has been shown to reduce inflammation and oxidative stress, which can lead to the prevention of various diseases such as cancer, diabetes, and cardiovascular disease. Additionally, this compound has been found to induce apoptosis in cancer cells, which can lead to the inhibition of tumor growth.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using N-1-adamantyl-N,5-dimethyl-1,3-diphenyl-1H-pyrazole-4-carboxamide in lab experiments is its ability to exhibit anti-inflammatory, anti-cancer, and anti-oxidant properties. Additionally, this compound has been found to be relatively non-toxic and well-tolerated in animal studies. However, one of the limitations of using this compound in lab experiments is its low solubility, which can make it difficult to administer in certain experimental settings.
Zukünftige Richtungen
There are several future directions for the study of N-1-adamantyl-N,5-dimethyl-1,3-diphenyl-1H-pyrazole-4-carboxamide. One potential area of research is the development of novel formulations of this compound that can improve its solubility and bioavailability. Additionally, further studies are needed to explore the potential therapeutic applications of this compound in various disease models. Finally, the mechanisms of action of this compound need to be further elucidated in order to better understand its therapeutic potential.
Synthesemethoden
The synthesis of N-1-adamantyl-N,5-dimethyl-1,3-diphenyl-1H-pyrazole-4-carboxamide involves the reaction of adamantane-1-carboxylic acid with 1,2-dimethyl-1,2-ethanediol and triethylamine to form the corresponding ester. The ester is then treated with hydrazine hydrate to yield the pyrazole ring. The final step involves the reaction of the pyrazole with 4-isocyanato-2,2,6,6-tetramethylpiperidine-1-oxyl to form the carboxamide.
Wissenschaftliche Forschungsanwendungen
N-1-adamantyl-N,5-dimethyl-1,3-diphenyl-1H-pyrazole-4-carboxamide has been extensively studied for its potential therapeutic applications. It has been found to exhibit anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines such as TNF-α and IL-1β. It has also been found to exhibit anti-cancer properties by inducing apoptosis and inhibiting cell proliferation in various cancer cell lines. Additionally, this compound has been found to exhibit anti-oxidant properties by reducing oxidative stress and increasing the activity of antioxidant enzymes.
Eigenschaften
IUPAC Name |
N-(1-adamantyl)-N,5-dimethyl-1,3-diphenylpyrazole-4-carboxamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H31N3O/c1-19-25(27(32)30(2)28-16-20-13-21(17-28)15-22(14-20)18-28)26(23-9-5-3-6-10-23)29-31(19)24-11-7-4-8-12-24/h3-12,20-22H,13-18H2,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OWABYRKORBARCS-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1C2=CC=CC=C2)C3=CC=CC=C3)C(=O)N(C)C45CC6CC(C4)CC(C6)C5 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H31N3O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00158833 | |
Record name | 1H-Pyrazole-4-carboxamide, N,5-dimethyl-1,3-diphenyl-N-tricyclo(3.3.1.1(sup 3,7))dec-1-yl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00158833 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
425.6 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
134619-52-6 | |
Record name | 1H-Pyrazole-4-carboxamide, N,5-dimethyl-1,3-diphenyl-N-tricyclo(3.3.1.1(sup 3,7))dec-1-yl- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0134619526 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1H-Pyrazole-4-carboxamide, N,5-dimethyl-1,3-diphenyl-N-tricyclo(3.3.1.1(sup 3,7))dec-1-yl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00158833 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.